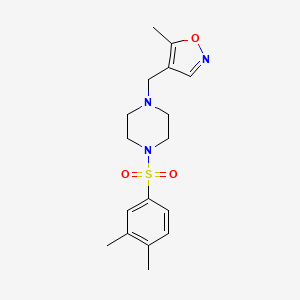

4-((4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole

Description

Properties

IUPAC Name |

4-[[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]methyl]-5-methyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S/c1-13-4-5-17(10-14(13)2)24(21,22)20-8-6-19(7-9-20)12-16-11-18-23-15(16)3/h4-5,10-11H,6-9,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJRGLFYIKRHKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(ON=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 372.55 g/mol. The structure features a piperazine ring substituted with a sulfonyl group and an isoxazole moiety, which are known to contribute to various biological activities.

Antitumor Activity

Recent studies have indicated that compounds containing isoxazole and piperazine structures exhibit significant antitumor properties. For instance, derivatives of piperazine have been shown to inhibit the growth of cancer cells by targeting specific kinases involved in cell proliferation and survival.

A study on related compounds demonstrated that piperazine derivatives could effectively inhibit BRAF(V600E) and EGFR, both critical in various cancers, including melanoma and lung cancer . The presence of the isoxazole ring enhances the interaction with these targets.

Anti-inflammatory Effects

Compounds similar to this compound have also been evaluated for anti-inflammatory activity. Research indicates that such compounds can reduce pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Properties

The antimicrobial activity of isoxazole derivatives has been documented, with some studies reporting effective inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in tumor progression and inflammation.

- Receptor Modulation : It might interact with receptors such as EGFR or other tyrosine kinases, altering signaling pathways that promote cell growth.

- Cell Cycle Arrest : Some studies suggest that similar compounds induce cell cycle arrest in cancer cells, leading to apoptosis.

Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines (MCF-7 and MDA-MB-231), derivatives similar to the compound were shown to exhibit significant cytotoxicity. The combination of these derivatives with standard chemotherapeutics like doxorubicin resulted in enhanced efficacy compared to monotherapy .

Study 2: Anti-inflammatory Response

A recent investigation assessed the anti-inflammatory properties of related piperazine derivatives in animal models. Results indicated a marked reduction in inflammatory markers following treatment, supporting the potential for these compounds in managing inflammatory disorders .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₄N₄O₂S |

| Molecular Weight | 372.55 g/mol |

| Antitumor Activity (IC50) | Varies by cell line (0.3 μM) |

| Anti-inflammatory Effect | Significant reduction observed |

Comparison with Similar Compounds

Structures :

- Compound 4 : 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole

- Compound 5 : 4-(4-Fluorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole

Key Comparisons :

Implications :

- The thiazole derivatives exhibit halogen-dependent crystal packing adjustments, while the target compound’s 3,4-dimethylphenyl group may induce distinct steric effects in solid-state arrangements.

Piperazine-Ureido Thiazole Derivatives (Compounds 10n, 10m, 10o)

Structures :

- Compound 10n : Ethyl 2-(4-((2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate

- Compound 10m : Ethyl 2-(4-((2-(4-(3-(3,5-di(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate

Key Comparisons :

Implications :

- The ureido group in Compound 10n introduces hydrogen-bonding capacity, whereas the sulfonyl group in the target compound may enhance metabolic stability.

- Both compounds share the 3,4-dimethylphenyl substituent, suggesting comparable steric and electronic profiles for this moiety.

1,3,4-Thiadiazole Derivatives

Structure (Example) :

- Compound I : 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole

Key Comparisons :

Implications :

- Thiadiazoles’ sulfur-rich structures may confer distinct redox properties compared to the oxygen-containing isoxazole core.

- The target compound’s isoxazole may offer improved metabolic stability over thiadiazoles, which are prone to sulfur oxidation.

Table 1: Comparative Overview of Key Compounds

Key Observations:

Heterocycle Impact : Thiazole and thiadiazole derivatives prioritize sulfur-based interactions, while the target compound’s isoxazole may enhance polarity and metabolic stability.

Substituent Effects : Halogens (Cl, F) in Compounds 4/5 enable fine-tuning of electronic properties, whereas methyl groups in the target compound optimize lipophilicity.

Synthetic Accessibility : Piperazine-linked compounds (e.g., 10n) show high yields (>85%), suggesting scalable routes for analogs of the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.